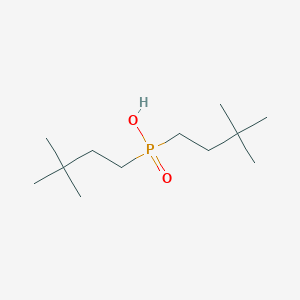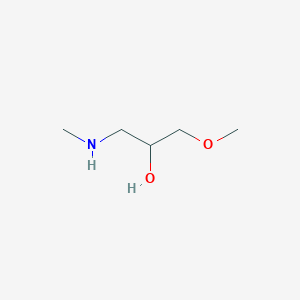
4-Amino-4-phenylcyclohexan-1-one
Vue d'ensemble
Description
4-Amino-4-phenylcyclohexan-1-one, also known as APCH or 4-APCH, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a synthetic derivative of ketamine and is commonly used in scientific research due to its potential as an NMDA receptor antagonist.
Applications De Recherche Scientifique
-
Synthesis and Application of High-Washability 4-Amino-4′-Fluorosulfonylazobenzene Disperse Dyes to Cellulose Diacetate for High Color Fastness
- Application Summary : This research involves the synthesis of high-washability azo disperse dyes containing a fluorosulfonyl group and their application to cellulose diacetate fibers .
- Methods of Application : The dyes were synthesized and then applied to cellulose diacetate fibers. The dyeing and fastness properties of the fibers were then investigated .
- Results : The dyes exhibited reasonable levels of build-up and excellent color fastness on the cellulose diacetate fibers .
-
Synthesis and Properties of Novel Polyimides Based on 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone
- Application Summary : This research involves the synthesis of a new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups, which was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .
- Methods of Application : The poly(amic acid) (PAA) precursors were produced with moderate to high inherent viscosities and could be cast from DMAc solution and thermally converted into transparent, flexible, and tough polyimide films .
- Results : These polyimides displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .
-
Applications of Amino–yne Click Chemistry
- Application Summary : The amino–yne click reaction has been rapidly developed in recent years. It has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .
- Methods of Application : This reaction is used in various fields such as surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
- Results : The amino–yne click reaction possesses extra merits, such as spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli .
-
Synthesis and Characterization of Novel Polyamides
- Application Summary : A new aromatic diamine with a trifluoromethyl pendent group was synthesized from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride as starting materials .
- Methods of Application : The newly obtained diamine with various aromatic dicarboxylic acids were polymerized via the usual Yamazaki reaction to prepare a series of fluorinated polyamides .
- Results : These polyamides showed outstanding solubility and could be easily dissolved in amide-type polar aprotic solvents. They could also be easily cast into transparent, tough, and flexible films with tensile strengths of 76.5–82.3 MPa, Young’s moduli of 1.64–1.85 GPa, and elongations at break of 10–12% .
-
Applications of Amino–yne Click Chemistry
- Application Summary : The amino–yne click reaction has been rapidly developed in recent years. It has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .
- Methods of Application : This reaction is used in various fields such as surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
- Results : The amino–yne click reaction possesses extra merits, such as spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli .
-
Synthesis and Application of High-Washability 4-Amino-4′-Fluorosulfonylazobenzene Disperse Dyes to Cellulose Diacetate for High Color Fastness
- Application Summary : This research involves the synthesis of high-washability azo disperse dyes containing a fluorosulfonyl group and their application to cellulose diacetate fibers .
- Methods of Application : The dyes were synthesized and then applied to cellulose diacetate fibers. The dyeing and fastness properties of the fibers were then investigated .
- Results : The dyes exhibited reasonable levels of build-up and excellent color fastness on the cellulose diacetate fibers .
Propriétés
IUPAC Name |
4-amino-4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNHEUAANNGFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607352 | |
| Record name | 4-Amino-4-phenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-phenylcyclohexan-1-one | |
CAS RN |
95261-39-5 | |
| Record name | 4-Amino-4-phenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)






![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)

